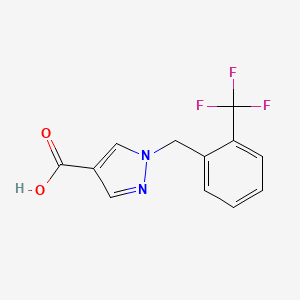

1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazole ring with a carboxylic acid functional group

Méthodes De Préparation

The synthesis of 1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzyl Intermediate: The synthesis begins with the preparation of 2-trifluoromethylbenzyl chloride from 2-trifluoromethylbenzyl alcohol through chlorination.

Pyrazole Ring Formation: The benzyl chloride intermediate is then reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Analyse Des Réactions Chimiques

1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid, as anticancer agents. Research indicates that compounds within this class can induce apoptosis in cancer cells. For instance, a study demonstrated that certain pyrazole derivatives significantly reduced cell viability in human breast cancer cell lines (MCF-7 and T47D), suggesting their potential for therapeutic development against cancer .

Antifungal Properties

The compound has also shown promise as an antifungal agent. In vitro tests have indicated that pyrazole derivatives exhibit significant antifungal activity against various phytopathogenic fungi. This activity is attributed to their ability to disrupt fungal cell membranes and inhibit essential metabolic pathways . The structure-activity relationship studies further elucidate how modifications to the pyrazole ring can enhance antifungal efficacy.

Agricultural Applications

Fungicides

this compound is being investigated as a potential fungicide. Its structural properties allow it to act effectively against a range of fungal pathogens that threaten crops. The synthesis of this compound has been optimized for agricultural use, focusing on improving its bioavailability and reducing environmental impact .

Pesticide Development

The compound's unique trifluoromethyl group enhances its lipophilicity, which can improve penetration into plant tissues. This characteristic is beneficial for developing new pesticide formulations that are both effective and environmentally sustainable . The ongoing research aims to refine these compounds for broader agricultural applications.

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its potential use in polymer synthesis. Its ability to act as a building block in creating fluorinated polymers can lead to materials with enhanced thermal stability and chemical resistance. These polymers are valuable in industries requiring robust materials that can withstand harsh conditions .

Summary of Findings

The applications of this compound span multiple scientific domains, showcasing its versatility as:

Mécanisme D'action

The mechanism of action of 1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function and activity. The carboxylic acid group may participate in ionic interactions with positively charged residues in proteins, further modulating their activity.

Comparaison Avec Des Composés Similaires

1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-(2-Trifluoromethylphenyl)-1H-pyrazole-4-carboxylic acid: This compound lacks the benzyl moiety, which may result in different biological activities and chemical reactivity.

1-(2-Trifluoromethylbenzyl)-1H-pyrazole-3-carboxylic acid: The position of the carboxylic acid group is different, potentially leading to variations in its interaction with molecular targets.

1-(2-Trifluoromethylbenzyl)-1H-imidazole-4-carboxylic acid: The pyrazole ring is replaced with an imidazole ring, which may alter the compound’s chemical properties and biological effects.

Activité Biologique

1-(2-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1177346-90-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies highlighting its pharmacological effects.

- Molecular Formula : C12H10F3N1O2

- Molecular Weight : 270.21 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2-trifluoromethylbenzyl bromide with a pyrazole derivative under basic conditions. This method allows for the formation of the pyrazole ring and subsequent carboxylation.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study focusing on similar pyrazole derivatives found that compounds with electron-withdrawing groups, such as trifluoromethyl, showed enhanced activity against various bacterial strains, including Acinetobacter baumannii. The presence of the carboxylic acid moiety is believed to contribute to the interaction with bacterial cell walls, enhancing permeability and efficacy .

| Compound | Activity Against Acinetobacter baumannii | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Yes | Up to 85 mm |

| Other Pyrazole Derivatives | Yes | Varies |

Inhibitory Effects on Enzymes

The compound has been evaluated for its inhibitory effects on various enzymes. A notable study reported that certain pyrazole derivatives exhibited inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication. The structure-activity relationship indicated that modifications at the benzyl position significantly influenced inhibitory potency. The compound's ability to form hydrogen bonds with enzyme residues was crucial for its activity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that:

- Electron-Withdrawing Groups : The presence of trifluoromethyl groups enhances activity due to increased electron deficiency, facilitating interactions with target sites.

- Substituent Positioning : The position of substituents on the benzyl ring affects binding affinity and biological activity.

Key Findings from SAR Studies

- Compounds with halogen substitutions at specific positions exhibited varied inhibitory activities.

- The optimal configuration for binding involved a balance between steric hindrance and electronic properties.

Case Study 1: Antiviral Activity

In a controlled study assessing antiviral properties, derivatives including this compound were tested against influenza virus strains. Results indicated a significant reduction in viral load at concentrations as low as 10 µM, suggesting potential for therapeutic applications in antiviral drug development .

Case Study 2: Anticancer Potential

Recent investigations into the anticancer potential of pyrazole derivatives highlighted that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, providing a basis for further development as anticancer agents .

Propriétés

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-2-1-3-8(10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUZLFYXAOWWFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.